

Spectroscopic Analysis of 2,4-Dimethylhexane: A Technical Guide

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Introduction

This guide provides a comprehensive overview of the spectroscopic data for **2,4- Dimethylhexane**, a branched alkane with the chemical formula C8H18. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of **2,4-Dimethylhexane**.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dimethylhexane



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.8-0.9	m	12H	-CH₃ (C1, C6, and methyls at C2, C4)
~1.1-1.4	m	4H	-CH ₂ - (C3, C5)
~1.5-1.7	m	2H	-CH- (C2, C4)

Note: Due to the complexity of the overlapping signals in the ¹H NMR spectrum of alkanes, the chemical shifts are presented as approximate ranges. The spectrum was obtained at 400 MHz. [1]

Table 2: 13C NMR Spectroscopic Data for 2,4-

Dimethylhexane

Chemical Shift (δ) ppm	Carbon Type
~14-23	Primary (Methyl)
~18-25	Primary (Methyl)
~25-35	Secondary (Methylene)
~30-40	Tertiary (Methine)

Note: These are approximate chemical shift ranges for the different types of carbon atoms in **2,4-Dimethylhexane**.[2][3] The exact chemical shifts can vary depending on the specific stereoisomer and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for 2,4-Dimethylhexane



Wavenumber (cm ⁻¹)	Vibration Type
2850-3000	C-H stretch
1450-1470	C-H bend (scissoring)
1370-1385	C-H rock (methyl)
~725	C-H rock (long chain)

Note: The IR spectrum of **2,4-Dimethylhexane** is characteristic of a saturated alkane, showing strong C-H stretching and bending vibrations.[4]

Table 4: Mass Spectrometry Data for 2,4-Dimethylhexane

m/z	Relative Abundance	Proposed Fragment Ion
114	Low	[C ₈ H ₁₈] ⁺ (Molecular Ion)
99	Moderate	[C7H15] ⁺
85	Moderate	[C ₆ H ₁₃] ⁺
71	High	[C5H11] ⁺
57	High	[C4H9] ⁺
43	Very High (Base Peak)	[C ₃ H ₇] ⁺
29	Moderate	[C ₂ H ₅] ⁺

Note: The mass spectrum is obtained by electron ionization (EI), leading to characteristic fragmentation of the alkane chain. The base peak at m/z 43 corresponds to the stable isopropyl cation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds.



¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2,4-Dimethylhexane** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.
- 1H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
 - A standard single-pulse experiment is performed.
 - Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - The spectrometer is tuned to the ¹³C frequency.
 - A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom.[5]
 - Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy



- Sample Preparation: For a liquid sample like **2,4-Dimethylhexane**, the spectrum can be obtained directly as a neat liquid. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6][7] Alternatively, a gas-phase spectrum can be obtained by introducing the vapor into a gas cell.[8]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty salt plates or gas cell is recorded.
 - The sample is placed in the beam path, and the sample spectrum is recorded.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the range of 4000-400 cm⁻¹ is scanned.[6]
- Data Processing: The sample spectrum is ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the sample holder.

Mass Spectrometry (MS)

- Sample Introduction: **2,4-Dimethylhexane**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC) system (GC-MS). This allows for the separation of the compound from any impurities prior to mass analysis.
- Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating alkanes.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
 - Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, an initial temperature of 40°C held for 2 minutes, followed by a ramp to 200°C at 10°C/min.

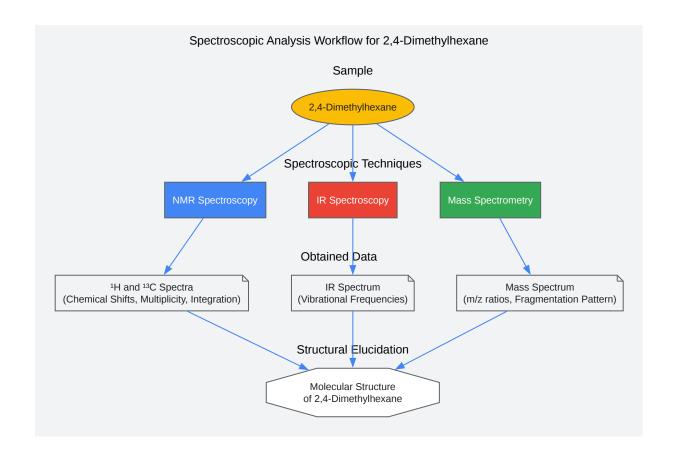


- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 20-200 amu.
- Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to identify the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques used to characterize **2,4-Dimethylhexane**.





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Caption: Workflow for the spectroscopic characterization of **2,4-Dimethylhexane**.

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